molecular formula C7H11N3O2S B2468146 Tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate CAS No. 2248317-94-2

Tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B2468146
CAS No.: 2248317-94-2
M. Wt: 201.24
InChI Key: AYLSVQQJRLBWEC-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate is a thiadiazole derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a 1,2,4-thiadiazole ring. The molecular formula of this compound is C7H11N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the reaction of pivaloyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the corrosion of brass by forming a protective layer on the metal surface .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole
  • 2-Amino-5-ethyl-1,3,4-thiadiazole

Uniqueness

Tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar thiadiazole derivatives and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-7(2,3)12-5(11)4-9-6(8)13-10-4/h1-3H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLSVQQJRLBWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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